3-Isocyanatotetrahydrothiophene 1,1-dioxide

Descripción general

Descripción

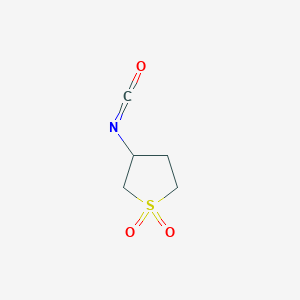

3-Isocyanatotetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C5H7NO3S. It is characterized by the presence of an isocyanate group attached to a tetrahydrothiophene ring, which is further substituted with two oxygen atoms, forming a sulfone group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanatotetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with phosgene or a phosgene equivalent in the presence of a base. The reaction proceeds as follows:

Starting Material: Tetrahydrothiophene 1,1-dioxide.

Reagent: Phosgene or a phosgene equivalent.

Base: A suitable base such as triethylamine.

Reaction Conditions: The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the isocyanate product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-Isocyanatotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.

Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Cycloaddition Partners: Alkenes, alkynes.

Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Aplicaciones Científicas De Investigación

3-Isocyanatotetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.

Biology: Employed in the modification of biomolecules and the development of bioconjugates.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mecanismo De Acción

The mechanism of action of 3-Isocyanatotetrahydrothiophene 1,1-dioxide primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas, carbamates, and thiocarbamates. The sulfone group in the tetrahydrothiophene ring enhances the stability and reactivity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrothiophene 1,1-dioxide: Lacks the isocyanate group but shares the sulfone functionality.

Isocyanatobenzene: Contains an isocyanate group attached to a benzene ring.

Isocyanatocyclohexane: Contains an isocyanate group attached to a cyclohexane ring.

Uniqueness

3-Isocyanatotetrahydrothiophene 1,1-dioxide is unique due to the presence of both the isocyanate and sulfone groups within a single molecule. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and industrial applications.

Actividad Biológica

3-Isocyanatotetrahydrothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical structure:

- Molecular Formula : C5H6N2O2S

- Molecular Weight : 174.17 g/mol

The compound features a tetrahydrothiophene ring with an isocyanate functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme function.

- Modulation of Cellular Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation, which are critical in cancer biology.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary in vitro studies have shown effectiveness against certain bacterial strains.

- Anticancer Activity : The compound has demonstrated potential in inhibiting the growth of cancer cell lines, although specific mechanisms remain to be elucidated.

- Cytotoxic Effects : Studies indicate cytotoxicity in various cell lines, suggesting a need for further investigation into its safety profile.

Data Table: Biological Activities Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Growth inhibition in cancer cell lines | |

| Cytotoxicity | Induced apoptosis in treated cells |

Case Studies

Several case studies have explored the biological effects of isocyanate compounds similar to this compound. These studies provide insights into the potential risks and therapeutic benefits associated with isocyanates:

-

Occupational Exposure to Isocyanates :

A study examined the relationship between isocyanate exposure and the development of occupational asthma. It highlighted that even low concentrations could trigger respiratory issues, emphasizing the need for caution when handling such compounds . -

Therapeutic Applications :

Research has investigated the use of isocyanates in drug development, particularly their potential as anticancer agents. While some compounds have shown promise, comprehensive evaluations are necessary to understand their efficacy and safety profiles .

Propiedades

IUPAC Name |

3-isocyanatothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFQKKJWHVHXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378194 | |

| Record name | 3-isocyanatotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24373-66-8 | |

| Record name | 3-isocyanatotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanato-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.